molecular formula C37H71NO3 B13357704 Nonyl 8-((2-hydroxyethyl)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)octanoate

Nonyl 8-((2-hydroxyethyl)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)octanoate

Cat. No.: B13357704
M. Wt: 578.0 g/mol
InChI Key: ODDKZGLUINEUOH-HDXUUTQWSA-N
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Description

Nonyl 8-((2-hydroxyethyl)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)octanoate is a complex organic compound that belongs to the class of cationic and ionizable lipids. These compounds are known for their ability to form lipid nanoparticles, which are crucial in the delivery of nucleic acids for gene therapy and other biomedical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonyl 8-((2-hydroxyethyl)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)octanoate involves multiple steps. One common method includes the reaction of 12-bromododecanoic acid with methanol in the presence of sulfuric acid, followed by the addition of nonyl alcohol and 2-hydroxyethylamine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, employing advanced techniques such as continuous flow reactors and in-line purification systems .

Chemical Reactions Analysis

Types of Reactions

Nonyl 8-((2-hydroxyethyl)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Nonyl 8-((2-hydroxyethyl)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)octanoate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the formation of lipid nanoparticles. These nanoparticles facilitate the delivery of nucleic acids into cells by encapsulating the genetic material and protecting it from degradation. The lipid components interact with the cell membrane, allowing the nanoparticles to fuse with the membrane and release their cargo into the cytoplasm .

Comparison with Similar Compounds

Similar Compounds

  • (9Z,12Z)-N-(2-hydroxyethyl)octadeca-9,12-dienamide
  • 3,6-bis(4-(bis((9Z,12Z)-2-hydroxyoctadeca-9,12-dien-1-yl)amino)butyl)piperazine-2,5-dione

Uniqueness

Nonyl 8-((2-hydroxyethyl)((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)octanoate is unique due to its specific structure, which allows for efficient formation of lipid nanoparticles with uniform size and distribution. This makes it particularly effective for gene delivery applications compared to other similar compounds .

Properties

Molecular Formula

C37H71NO3

Molecular Weight

578.0 g/mol

IUPAC Name

nonyl 8-[2-hydroxyethyl-[(9Z,12Z)-octadeca-9,12-dienyl]amino]octanoate

InChI

InChI=1S/C37H71NO3/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-24-28-32-38(34-35-39)33-29-25-22-23-27-31-37(40)41-36-30-26-21-10-8-6-4-2/h11-12,14-15,39H,3-10,13,16-36H2,1-2H3/b12-11-,15-14-

InChI Key

ODDKZGLUINEUOH-HDXUUTQWSA-N

Isomeric SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC/C=C\C/C=C\CCCCC)CCO

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCCC=CCC=CCCCCC)CCO

Origin of Product

United States

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